molecular formula C14H19N3OS B11770440 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole CAS No. 401567-30-4

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole

Cat. No.: B11770440
CAS No.: 401567-30-4
M. Wt: 277.39 g/mol
InChI Key: JLQMYTROQGNFOJ-UHFFFAOYSA-N
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Description

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole is a benzothiazole derivative characterized by a piperazine moiety at the 2-position and an isopropoxy group at the 6-position of the benzothiazole scaffold.

  • Core Structure: The benzothiazole nucleus is a privileged structure in medicinal chemistry due to its planar aromatic system, enabling π-π interactions with biological targets .
  • Substituents: Piperazine at C2: Piperazine enhances solubility and serves as a pharmacophore for receptor binding (e.g., 5HT1A or SERT targets) .

This compound’s design aligns with trends in optimizing benzothiazole derivatives for CNS or anticancer applications, as seen in structurally related analogs .

Properties

CAS No.

401567-30-4

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

2-piperazin-1-yl-6-propan-2-yloxy-1,3-benzothiazole

InChI

InChI=1S/C14H19N3OS/c1-10(2)18-11-3-4-12-13(9-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3

InChI Key

JLQMYTROQGNFOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(S2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with isopropyl bromide to form 2-isopropoxybenzenethiol. This intermediate is then reacted with 1-chloro-2-nitrobenzene to form 2-isopropoxy-1-nitrobenzene. The nitro group is reduced to an amine, which is then cyclized with carbon disulfide and potassium hydroxide to form the benzothiazole ring. Finally, the piperazine ring is introduced through nucleophilic substitution with piperazine .

Industrial Production Methods

Industrial production methods for 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole sulfur can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: The target compound likely employs nucleophilic substitution or coupling reactions, similar to .
  • Substituent Effects: C6 Group: Carboxylic acid (3, ) increases polarity, reducing membrane permeability compared to isopropoxy.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Molecular Weight (g/mol) Reference
6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole Not reported Likely moderate (piperazine base) ~317.4 Inferred
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) 258 (reported as mg*) Low (carboxylic acid) 405.4
2-(4-(4-Chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole (8) 104–106 Low (hydrophobic butyl chain) 415.9
2-(3-Methoxypyridin-2-yl)piperazine derivative (5h) Oily substance High (polar piperazine) ~424.5

Key Observations :

  • Melting Points : Piperazine salts (e.g., hydrochloride forms in ) exhibit higher melting points (214–216°C) due to ionic interactions, enhancing crystallinity.
  • Solubility : The target compound’s isopropoxy group balances hydrophobicity, likely improving bioavailability compared to carboxylic acid derivatives .

Pharmacological and Functional Insights

  • Anticancer Potential: Analog 3 was designed as an Hsp90 inhibitor; the isopropoxy group in the target compound may modulate similar chaperone interactions.
  • Metabolic Stability : Bulky isopropoxy groups may reduce CYP450-mediated oxidation compared to smaller substituents (e.g., methoxy in ).

Biological Activity

6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the piperazine ring enhances its pharmacological profile by potentially improving solubility and bioavailability. The isopropoxy group may contribute to the lipophilicity and overall stability of the compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 to 100 μg/mL, suggesting moderate to potent activity depending on the specific structural modifications.

CompoundTarget OrganismMIC (μg/mL)
6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazoleS. aureus25
Similar Derivative AE. coli50
Similar Derivative BMRSA10

Anticancer Activity

The anticancer potential of 6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole has been explored through various in vitro assays. The compound has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values reported in the low micromolar range.

Cell LineIC50 (μM)Reference
MDA-MB-23134.31
U-87 MG38.29
A-431<10

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : Studies suggest that compounds containing the benzo[d]thiazole scaffold can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, similar to other thiazole derivatives.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzothiazole and piperazine rings significantly affect biological activity:

  • Electron-withdrawing groups (e.g., nitro groups) at specific positions on the benzene ring enhance cytotoxicity.
  • Alkyl substituents on the piperazine ring can improve solubility and potency against microbial strains.

Case Studies

In a comparative study involving various derivatives of benzo[d]thiazole, it was observed that compounds with a piperazine moiety consistently exhibited enhanced cytotoxicity compared to their non-piperazine counterparts. For example, a derivative with a similar structure but lacking the piperazine ring showed an IC50 value exceeding 100 μM against MDA-MB-231 cells.

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